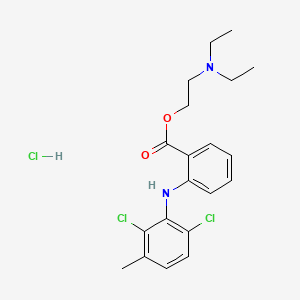
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, 2-(diethylamino)ethyl ester, monohydrochloride
Beschreibung
Benzoesäure, 2-((2,6-Dichlor-3-methylphenyl)amino)-, 2-(Diethylamino)ethylester, Monohydrochlorid ist eine komplexe organische Verbindung, die für ihre vielfältigen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzoesäurekern beinhaltet, der mit einer 2,6-Dichlor-3-methylphenylgruppe und einer Diethylaminoethylester-Einheit substituiert ist. Die Monohydrochlorid-Form zeigt das Vorhandensein eines Hydrochloridsalzes an, das die Löslichkeit und Stabilität verbessert.
Eigenschaften
CAS-Nummer |
55470-07-0 |
|---|---|
Molekularformel |
C20H25Cl3N2O2 |
Molekulargewicht |
431.8 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-(2,6-dichloro-3-methylanilino)benzoate;hydrochloride |
InChI |
InChI=1S/C20H24Cl2N2O2.ClH/c1-4-24(5-2)12-13-26-20(25)15-8-6-7-9-17(15)23-19-16(21)11-10-14(3)18(19)22;/h6-11,23H,4-5,12-13H2,1-3H3;1H |
InChI-Schlüssel |
SVDOPMMXTNIDRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Benzoesäurederivats. Der Prozess umfasst häufig:
Nitrierung und Reduktion: Der erste Schritt umfasst die Nitrierung von Benzoesäure, um Nitrogruppen einzuführen, gefolgt von einer Reduktion zur Bildung des entsprechenden Amins.
Substitutionsreaktion: Das Amin wird dann unter kontrollierten Bedingungen einer Substitutionsreaktion mit 2,6-Dichlor-3-methylphenylamin unterzogen, um das gewünschte Zwischenprodukt zu bilden.
Veresterung: Das Zwischenprodukt wird in Gegenwart eines geeigneten Katalysators mit 2-(Diethylamino)ethanol verestert, um das endgültige Esterprodukt zu erhalten.
Hydrochloridbildung: Der Ester wird dann mit Salzsäure behandelt, um das Monohydrochloridsalz zu bilden, wodurch seine Löslichkeit und Stabilität erhöht wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet:
Batch- oder kontinuierliche Durchflussreaktoren: Diese Reaktoren gewährleisten eine präzise Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen.
Reinigungsschritte: Techniken wie Kristallisation, Destillation und Chromatographie werden verwendet, um das Endprodukt zu reinigen.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Reinheit und Konsistenz der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Reagenz in verschiedenen organischen Synthesen verwendet. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Molekülen untersucht. Sie kann verwendet werden, um die Hemmung von Enzymen und die Bindung von Proteinen zu untersuchen.
Medizin
Medizinisch wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Struktur lässt vermuten, dass sie gegen bestimmte Krankheiten wirksam sein könnte, obwohl detaillierte Studien erforderlich sind, um ihre Wirksamkeit und Sicherheit zu bestätigen.
Industrie
Industriell wird diese Verbindung bei der Herstellung von Pharmazeutika, Agrochemikalien und Spezialchemikalien verwendet. Ihre Stabilität und Löslichkeit machen sie für verschiedene Formulierungen geeignet.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, was möglicherweise ihre Aktivität hemmt oder ihre Funktion verändert. Die beteiligten Pfade können je nach spezifischer Anwendung und Zielstruktur variieren.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme inhibition and protein binding.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and solubility make it suitable for various formulations.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoesäurederivate: Verbindungen wie 2-Aminobenzoesäure und 2-Chlorbenzoesäure weisen strukturelle Ähnlichkeiten auf.
Phenylamin-Derivate: Verbindungen wie 2,6-Dichloranilin und 3-Methylanilin sind strukturell verwandt.
Einzigartigkeit
Was diese Verbindung auszeichnet, ist die Kombination aus einem Benzoesäurekern mit einer 2,6-Dichlor-3-methylphenylgruppe und einer Diethylaminoethylester-Einheit. Diese einzigartige Struktur verleiht ihr spezifische chemische und physikalische Eigenschaften, die sie für vielfältige Anwendungen in Forschung und Industrie geeignet machen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


